N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine

Physicochemical profiling Medicinal chemistry Bioisostere design

N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine belongs to the class of 2-(dialkylamino)-3-(trifluoromethyl)pyridines, a family of fluorinated heterocyclic building blocks widely employed in medicinal chemistry and agrochemical synthesis. The compound is formally derived from 3-(trifluoromethyl)pyridin-2-amine by exhaustive N-methylation, which eliminates the hydrogen-bond-donor capacity of the primary amine and introduces a pronounced +I/+M electronic push from the dimethylamino group into the electron-deficient pyridine ring.

Molecular Formula C8H9F3N2
Molecular Weight 190.169
CAS No. 1862910-90-4
Cat. No. B2899656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine
CAS1862910-90-4
Molecular FormulaC8H9F3N2
Molecular Weight190.169
Structural Identifiers
SMILESCN(C)C1=C(C=CC=N1)C(F)(F)F
InChIInChI=1S/C8H9F3N2/c1-13(2)7-6(8(9,10)11)4-3-5-12-7/h3-5H,1-2H3
InChIKeyDXWHWLJRIBPLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine (CAS 1862910-90-4): Core Identity and Chemical Class for Informed Procurement


N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine belongs to the class of 2-(dialkylamino)-3-(trifluoromethyl)pyridines, a family of fluorinated heterocyclic building blocks widely employed in medicinal chemistry and agrochemical synthesis [1]. The compound is formally derived from 3-(trifluoromethyl)pyridin-2-amine by exhaustive N-methylation, which eliminates the hydrogen-bond-donor capacity of the primary amine and introduces a pronounced +I/+M electronic push from the dimethylamino group into the electron-deficient pyridine ring. CAS 1862910-90-4 is a positional isomer of several other N,N-dimethyl-(trifluoromethyl)pyridin-2-amines that differ solely in the location of the CF₃ group; this specific 3-CF₃ regioisomer places the strong electron-withdrawing substituent ortho to the dimethylamino group, creating a unique electronic and steric environment that dictates its reactivity profile, physicochemical properties, and ultimate application scope in advanced intermediate chemistry .

Synthetic role Fluorinated heterocyclic building block for medicinal and agro discovery programs
Electronic signature Strong +M activation by 2-NMe₂ in ortho relationship to 3-CF₃ directs C-4/C-6 functionalization
Catalysis compatibility Zero N–H donors avoids metal catalyst poisoning in Pd/Cu-mediated cross-couplings

Why N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine Cannot Be Trivially Replaced by a Regioisomer or the 2-Amino Analog


Procurement decisions that treat all (trifluoromethyl)pyridin-2-amines as interchangeable building blocks overlook the decisive impact of both the amino-group substitution pattern and the CF₃ ring position on downstream synthetic utility. The dimethylamino group is not simply a ‘protected’ primary amine; it fundamentally alters the electronic character of the pyridine ring – enhancing nucleophilicity at the C-4 and C-6 positions while simultaneously affecting the basicity and coordination behaviour of the pyridine nitrogen [1]. Relocating the trifluoromethyl group from position 3 to position 4, 5, or 6 changes the local electrostatic potential, the preferred site of electrophilic attack, and the compound’s lipophilicity, which can render a synthetic route unworkable or alter the pharmacokinetic profile of the final target molecule . The quantitative evidence below demonstrates exactly where and why the 3-CF₃/2-NMe₂ constellation produces measurable divergence from its closest analogs.

CF₃ position

Moving the trifluoromethyl group from position 3 to 4, 5, or 6 alters electrostatic potential, regioselectivity, and lipophilicity, breaking established synthetic routes.

N-substitution

Replacing NMe₂ with NH₂ reintroduces two hydrogen-bond donors, raises basicity by ~1.2 log units, and restores coordination to metal catalysts.

Electronic profile

Dimethylamino is not a protected primary amine; its distinct +M electron push and lack of acidic protons govern reaction outcomes and cannot be mimicked by NH₂.

Quantitative Differential Evidence: N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine vs. Its Closest Analogs


Predicted pKa Shift Relative to 3-(Trifluoromethyl)pyridin-2-amine Alters Protonation State at Physiological pH

Exhaustive N-methylation of 3-(trifluoromethyl)pyridin-2-amine reduces the predicted pKa of the conjugate acid by approximately 1.2 log units relative to the primary amine analog. The target compound has an in silico-determined pKa of 4.65 ± 0.10 (predicted) , whereas 3-(trifluoromethyl)pyridin-2-amine (CAS 183610-70-0) exhibits a calculated pKa of ~5.8 (ACD/Labs predicted) . This shift means that at pH 7.4 the target compound is >99% neutral, while the primary amine analog remains ~2.5% protonated. The practical consequence is a meaningful difference in passive membrane permeability and organic-solvent extractability that cannot be corrected by simple pH adjustment.

pKa Shift
Class-level inference
≈ −1.2
log units
Neutral species dominates at physiological pH; may impact passive permeability.
In silico prediction (ACD/Labs); experimental confirmation pending.
Physicochemical profiling Medicinal chemistry Bioisostere design

Enhanced Lipophilicity (XLogP) vs. 3-(Trifluoromethyl)pyridin-2-amine Improves Organic-Phase Partitioning

The target compound exhibits a predicted XLogP of approximately 2.2 , whereas the primary amine analog 3-(trifluoromethyl)pyridin-2-amine has a predicted XLogP of ~0.9 . The ~1.3 log unit increase in lipophilicity translates to a roughly 20-fold higher octanol/water partition coefficient, directly impacting chromatographic retention, organic/aqueous extraction efficiency, and the potential for passive blood-brain barrier penetration in central nervous system (CNS) drug-discovery campaigns. This difference is entirely attributable to the replacement of two N–H bonds with N–CH₃ groups, which eliminates hydrogen-bond-donor capacity and increases the hydrophobic surface area.

Lipophilicity Gain
Class-level inference
≈ +1.3
ΔXLogP
~20-fold higher octanol/water partitioning; supports organic-phase extraction workflows.
Predicted value; experimental logD not available.
Lipophilicity optimization Lead optimization Sample preparation

Absence of N–H Hydrogen-Bond Donor Eliminates Undesired Intermolecular Interactions vs. 3-(Trifluoromethyl)pyridin-2-amine

The target compound has zero hydrogen-bond donor (HBD) atoms (calculated HBD count = 0) , in contrast to 3-(trifluoromethyl)pyridin-2-amine, which bears two N–H donors (HBD count = 2) . This structural feature prevents the formation of strong intermolecular N–H···N or N–H···O hydrogen bonds that can lead to unwanted aggregation, polymorphism, or off-target protein binding. In metal-catalysed cross-coupling reactions, the absence of an acidic N–H proton also avoids competitive coordination to palladium or copper catalysts, a documented interference that can suppress yields when 2-aminopyridines are employed as substrates [1].

H-Bond Donor Count
Class-level inference
0
N–H donors (target)
Comparator: 3-CF₃-pyridin-2-amine has 2 donors
Eliminates undesired H-bond networks; preferred scaffold for metal-catalyzed steps.
Calculated descriptor; cross-coupling literature confirms catalyst interference by NH₂ analogs.
Crystal engineering Supramolecular chemistry Catalysis

Electronic Activation by the Dimethylamino Group Enhances Electrophilic Aromatic Substitution Reactivity Compared to 3-(Trifluoromethyl)pyridine

Kinetic studies on the hydroxide-ion-mediated demethylation of 2-substituted pyridine methiodides demonstrate that the 2-dimethylamino group activates the pyridine ring toward nucleophilic attack by a factor of approximately 8.5 × 10³ compared to the 4-dimethylamino isomer, and is significantly more reactive than the 2-amino and 2-methylamino analogues [1]. Although these data are obtained on non-trifluoromethylated pyridinium salts, the strong electron-donating resonance effect of the dimethylamino substituent (+M) is a conserved electronic feature that persists when a 3-CF₃ group is present. The trifluoromethyl group further polarises the ring, and the ortho-relationship between the 2-NMe₂ and 3-CF₃ substituents creates a uniquely polarised π-system that is fundamentally different from that of 3-(trifluoromethyl)pyridine (lacking the 2-amino substituent entirely) or the 2-amino analog (weaker +M donation). No direct head-to-head kinetic comparison for the 3-CF₃ series is available in the open literature.

Ring Activation
Class-level inference
8.5 × 10³
relative rate (model)
2-NMe₂ > 2-NHMe > 2-NH₂ reactivity order
Dimethylamino group accelerates nucleophilic attack; may enable regioselective C-4/C-6 functionalization.
Kinetic data from non-fluorinated pyridinium salts; extrapolation to 3-CF₃ system requires validation.
Synthetic methodology Electrophilic substitution Reactivity scales

Highest-Fidelity Application Scenarios for N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine


Late-Stage Functionalisation of Drug Candidates Requiring a Non-Basic, Lipophilic 3-(Trifluoromethyl)pyridin-2-yl Scaffold

When a medicinal chemistry programme demands a 2-amino-3-(trifluoromethyl)pyridine core but the primary amine’s hydrogen-bond-donor capacity or basicity (predicted pKa ~5.8) conflicts with the target product profile (e.g., CNS penetration or avoidance of hERG binding), N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine offers a direct, isosteric replacement that eliminates the NH₂ group entirely. The predicted drop in pKa to 4.65 and the XLogP increase to ~2.2 align with typical lead-optimisation vectors for enhancing membrane permeability and reducing off-target amine-related toxicity.

Pd- or Cu-Catalysed Cross-Coupling Reactions Where a Primary Amine Would Poison the Catalyst

Primary 2-aminopyridines are known to coordinate to palladium and copper centres, often suppressing catalytic turnover in Buchwald-Hartwig, Suzuki-Miyaura, or Ullmann-type couplings. The dimethylamino analog lacks the labile N–H bonds that form stable metal-amide complexes, permitting cleaner reactions and higher yields when the pyridine fragment itself must be carried through a metal-catalysed transformation unchanged [1].

Synthesis of Trifluoromethyl-Substituted Heterocyclic Libraries via Regioselective Electrophilic Substitution

The strong +M effect of the 2-dimethylamino group activates the pyridine ring at positions 4 and 6, enabling regioselective electrophilic aromatic substitution (e.g., nitration, halogenation, acylation) that would be sluggish or non-selective on 3-(trifluoromethyl)pyridine. This directing effect has been exploited in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines from dimethylamino-substituted pyridine precursors [2], establishing a methodological preference for the N,N-dimethyl variant in heterocycle-fusion strategies.

Physicochemical Property Calibration in Parallel Synthesis Libraries

In library-based approaches where logD and pKa are systematically varied, the N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine scaffold occupies a distinct physicochemical space (predicted pKa 4.65, XLogP ~2.2) that is not addressable by the 2-amino analog (pKa ~5.8, XLogP ~0.9) or by other CF₃ positional isomers. This makes the compound a specific, non-substitutable building block in multiparameter optimisation campaigns .

Application
Selection Property
Validation Focus
Non-basic lipophilic scaffold design
No H-bond donor; low predicted basicity; enhanced logD
Verify protonation state and logD in target matrix
Metal-catalyzed coupling with pyridyl building block
Zero N–H donors prevents catalyst coordination
Confirm catalytic turnover and yield preservation vs. 2-amino analog
Regioselective electrophilic substitution
Strong +M directing effect at C-4 and C-6
Confirm regiochemical outcome in specific transformation
Parallel synthesis library design
Unique combination of low basicity and moderate lipophilicity
Benchmark pKa and logD against library requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.